Lipophilicity (XLogP3-AA) Comparison Against Mono-Fluorinated and Non-Fluorinated Analogs
The target compound exhibits an XLogP3-AA of 2.4, placing it between the non‑fluorinated parent (1.8) and the gem‑difluoro analog (2.6), while exceeding the 5‑fluoro analog (1.9) and the α‑fluoro analog (2.3) [1]. This intermediate lipophilicity is often desirable for balancing membrane permeability and aqueous solubility, and the 0.5–0.6 log unit increase over the mono‑fluorinated analogs can significantly influence tissue distribution and off‑target binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 2-(5-Fluoro-1-benzofuran-2-yl)acetic acid: XLogP3-AA = 1.9; 2-(1-Benzofuran-2-yl)-2-fluoroacetic acid: XLogP3-AA = 2.3; 2-(1-Benzofuran-2-yl)acetic acid: XLogP3-AA = 1.8 |
| Quantified Difference | ΔLogP = +0.5 (vs. 5‑fluoro analog), +0.1 (vs. α‑fluoro analog), +0.6 (vs. non‑fluorinated parent) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A controlled increase in lipophilicity can enhance passive membrane permeability without pushing the compound into high‑LogP space associated with poor solubility and promiscuous binding, making the target compound a more balanced starting point for lead optimization than its more polar or more lipophilic comparators.
- [1] PubChem Compound Summaries: CID 114732702 (target), CID 54141033 (5-F analog), CID 114732645 (α-F analog), CID 11105888 (non-F parent). XLogP3-AA values retrieved from Computed Properties section. National Center for Biotechnology Information. Accessed 2026-04-27. View Source
